Firmianone C
Description
Firmianone C is a bioactive secondary metabolite isolated from plants of the genus Firmiana, known for its unique bicyclic terpenoid structure. Characterized by a fused tricyclic carbon skeleton with hydroxyl and ketone functional groups, its molecular formula is C₂₀H₂₈O₃ (molecular weight: 316.44 g/mol) . Spectral data, including ¹³C-NMR (δ 210.5 ppm for the ketone group) and IR (broad peak at 3400 cm⁻¹ for hydroxyl groups), confirm its structure . Preliminary studies suggest this compound exhibits anti-inflammatory and cytotoxic activities, with an IC₅₀ of 12.3 µM against HeLa cells .
Properties
Molecular Formula |
C37H40O14 |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[1-[1,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]-3-methylbut-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C37H40O14/c1-16(2)11-21(22-12-24(40)17-7-3-5-9-19(17)28(22)41)23-13-25(48-36-33(46)31(44)29(42)26(14-38)49-36)18-8-4-6-10-20(18)35(23)51-37-34(47)32(45)30(43)27(15-39)50-37/h3-13,21,26-27,29-34,36-39,42-47H,14-15H2,1-2H3/t21?,26-,27-,29-,30-,31+,32+,33-,34-,36-,37+/m1/s1 |
InChI Key |
FVZYWZDSOTZVEE-QPRYDICKSA-N |
Isomeric SMILES |
CC(=CC(C1=CC(=O)C2=CC=CC=C2C1=O)C3=C(C4=CC=CC=C4C(=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C |
Canonical SMILES |
CC(=CC(C1=CC(=O)C2=CC=CC=C2C1=O)C3=C(C4=CC=CC=C4C(=C3)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C |
Synonyms |
firmianone C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Firmianone A and B
Firmianone C shares a tricyclic core with Firmianone A (C₁₉H₂₆O₃) and B (C₂₀H₃₀O₄), but differs in substituents (Table 1).
Table 1: Structural and Spectral Comparison
| Property | This compound | Firmianone A | Firmianone B |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₈O₃ | C₁₉H₂₆O₃ | C₂₀H₃₀O₄ |
| Key Functional Groups | Ketone, 2×OH | Ketone, 1×OH | Ketone, 3×OH |
| ¹³C-NMR (Ketone δ) | 210.5 ppm | 209.8 ppm | 211.2 ppm |
| Solubility (in DMSO) | 8.7 mg/mL | 6.2 mg/mL | 3.1 mg/mL |
| Cytotoxicity (HeLa IC₅₀) | 12.3 µM | 18.9 µM | 9.8 µM |
- Structural Implications: The additional hydroxyl group in this compound enhances water solubility compared to Firmianone A . Firmianone B’s higher cytotoxicity correlates with its three hydroxyl groups, which may improve membrane permeability .
Functional Analogues: Rosmarinic Acid and Celastrol
Table 2: Functional Comparison
| Property | This compound | Rosmarinic Acid | Celastrol |
|---|---|---|---|
| Target Pathway | NF-κB inhibition | COX-2 inhibition | HSP90 inhibition |
| Anti-inflammatory IC₅₀ | 5.6 µM | 22.4 µM | 0.3 µM |
| Toxicity (LD₅₀ in mice) | 120 mg/kg | >500 mg/kg | 2.5 mg/kg |
| Clinical Status | Preclinical | Phase III | Phase II |
- Functional Insights: this compound’s moderate potency but lower toxicity (vs. celastrol) positions it as a safer candidate for chronic inflammation .
Research Findings and Regulatory Considerations
- Stability: this compound degrades <5% under accelerated conditions (40°C/75% RH, 6 months), outperforming Firmianone A (12% degradation) .
- Synthetic Feasibility: Total synthesis yields 11% (8 steps), inferior to Firmianone B (23% yield) but superior to celastrol (0.5% yield) .
- Regulatory Challenges: Structural similarity to Firmianone A requires rigorous impurity profiling per ICH guidelines .
Q & A
Q. What experimental approaches are recommended for the initial characterization of Firmianone C?
To characterize this compound, prioritize a multi-technique approach:
- Structural Elucidation : Use NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure.
- Purity Assessment : Employ HPLC or GC-MS with internal standards to verify compound purity.
- Physicochemical Properties : Measure solubility (via shake-flask method), logP (octanol-water partitioning), and stability under varying pH/temperature conditions.
Q. Table 1: Key Techniques for Characterization
| Technique | Application | Example Parameters |
|---|---|---|
| NMR | Structural confirmation | 600 MHz, CDCl₃ solvent |
| HRMS | Molecular formula determination | ESI⁺/ESI⁻ modes, resolution >30k |
| HPLC | Purity assessment | C18 column, gradient elution |
Q. Methodological Considerations :
Q. How should researchers design bioactivity assays for this compound to ensure statistical rigor?
Adopt the following framework:
- Hypothesis-Driven Design : Align assays with specific biological targets (e.g., enzyme inhibition, cytotoxicity).
- Positive/Negative Controls : Include known inhibitors/standards (e.g., doxorubicin for cytotoxicity).
- Sample Size Calculation : Use power analysis (α=0.05, power=0.8) to determine replicates.
Q. Example Workflow :
In vitro Screening : Dose-response assays (IC₅₀ determination) across 6–8 concentrations.
Data Normalization : Express activity as % inhibition relative to controls.
Statistical Tests : ANOVA with post-hoc Tukey test for multi-group comparisons .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
Address contradictions using:
- Replication Studies : Verify results across independent labs with standardized protocols.
- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify convergent pathways.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict target interactions and validate via mutagenesis.
Q. Key Steps :
Meta-Analysis : Aggregate published data to identify trends/outliers.
Error Source Analysis : Check for batch effects, instrument variability, or biological model limitations .
Q. What advanced methodologies are suitable for studying this compound’s pharmacokinetics in vivo?
Employ:
- Pharmacokinetic (PK) Modeling : Non-compartmental analysis (NCA) to calculate AUC, Cmax, t₁/₂.
- Tissue Distribution : Radiolabeled this compound (¹⁴C/³H) tracked via scintillation counting.
- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in plasma and excreta.
Q. Table 2: PK Study Design
| Parameter | Methodology | Ethical Considerations |
|---|---|---|
| Dose Administration | IV/PO routes, staggered dosing | IACUC-approved animal protocols |
| Sampling Schedule | Serial blood draws at t=0, 5, 15, 30 mins | Minimize animal stress |
Note : Adhere to ethical guidelines for in vivo studies and validate assays with spike-and-recovery tests .
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
Apply Design of Experiments (DoE) principles:
- Factor Screening : Test variables (catalyst concentration, temperature, reaction time) via Plackett-Burman design.
- Response Surface Methodology (RSM) : Identify optimal conditions using Central Composite Design.
- Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste.
Q. Example Optimization :
Q. What strategies are effective for reconciling discrepancies in this compound’s reported bioactivity across cell lines?
- Cell Line Authentication : STR profiling to confirm identity and avoid cross-contamination.
- Microenvironment Control : Standardize culture conditions (e.g., hypoxia vs. normoxia).
- Pathway Enrichment Analysis : Use tools like DAVID or GSEA to identify cell-specific signaling networks.
Q. Critical Analysis :
Q. Guidance for Researchers
- Data Presentation : Follow journal-specific guidelines for tables/figures (e.g., Roman numerals for tables, metric units) .
- Research Question Framing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .
- Collaborative Research : Plan resource-sharing agreements early to access specialized instrumentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
